Lipophilicity: LogP vs. PPD
The target compound (CAS 105294-95-9) exhibits a LogP of 2.66, which is approximately 3.3 log units higher than that of unsubstituted p-phenylenediamine (PPD; LogP ≈ -0.68), reflecting substantially greater lipophilicity conferred by the N4-ethyl and 2-methyl substituents . This difference in partition coefficient may influence the compound's ability to penetrate the hair fiber cuticle during oxidative dyeing processes, as dye precursor lipophilicity is a known determinant of hair shaft uptake efficiency [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) — computed/experimental |
|---|---|
| Target Compound Data | LogP = 2.66 (experimental, ChemSrc) |
| Comparator Or Baseline | p-Phenylenediamine (PPD, CAS 106-50-3): LogP = -0.68 (ChemSrc); XlogP = -0.30 (Plantaedb) |
| Quantified Difference | ΔLogP ≈ +3.0 to +3.3 (target compound more lipophilic by ~3 orders of magnitude) |
| Conditions | Computed/experimental LogP values from authoritative chemical databases (ChemSrc, Plantaedb) |
Why This Matters
Higher lipophilicity can translate to more efficient penetration into the hydrophobic hair cortex, potentially enabling lower use concentrations or shorter processing times in oxidative hair dye formulations.
- [1] Bijkersma-Pot, L. P-phenylenediamine: Insights in penetration, sensitization and elicitation. University of Groningen, 2014. ISBN: 978-90-367-7311-9. Penetration and haptenation of p-phenylenediamine derivatives are influenced by physicochemical properties including lipophilicity. View Source
